molecular formula C19H26N2O2S B2805037 4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline CAS No. 1266695-30-0

4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline

Cat. No.: B2805037
CAS No.: 1266695-30-0
M. Wt: 346.49
InChI Key: QJGSMZSQYUGKTF-UHFFFAOYSA-N
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Description

4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline is a complex organic compound with a unique structure that includes an amino group, a sulfonyl group, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the reaction of 4-(propan-2-yl)benzenesulfonyl chloride with N,N-dimethylaniline in the presence of a base to form the intermediate sulfonamide. This intermediate is then reacted with an appropriate amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce sulfides.

Scientific Research Applications

4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-amino-1-[4-(methyl)benzenesulfonyl]ethyl}-N,N-dimethylaniline
  • 4-{2-amino-1-[4-(ethyl)benzenesulfonyl]ethyl}-N,N-dimethylaniline

Uniqueness

4-{2-amino-1-[4-(propan-2-yl)benzenesulfonyl]ethyl}-N,N-dimethylaniline is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds with methyl or ethyl groups.

Properties

IUPAC Name

4-[2-amino-1-(4-propan-2-ylphenyl)sulfonylethyl]-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-14(2)15-7-11-18(12-8-15)24(22,23)19(13-20)16-5-9-17(10-6-16)21(3)4/h5-12,14,19H,13,20H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGSMZSQYUGKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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